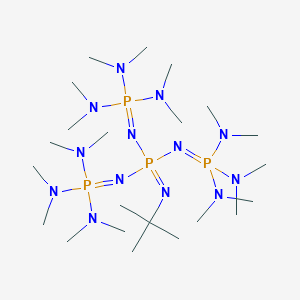
Chlorsulfonsäure
Übersicht
Beschreibung
Chlorosulfonic acid, also known as sulfurochloridic acid, is an inorganic compound with the formula HSO₃Cl. It is a colorless, hygroscopic liquid that is a powerful lachrymator. Chlorosulfonic acid is widely used as a sulfonating and chlorosulfonating agent, particularly for organic compounds. It was first prepared by Williamson in 1854 by the action of phosphorus pentachloride on concentrated sulfuric acid .
Wissenschaftliche Forschungsanwendungen
Chlorosulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a sulfonating and chlorosulfonating agent in organic synthesis.
Biology: Employed in the synthesis of sulfonated polyethersulfone with enhanced hydrophilic properties.
Medicine: Utilized in the preparation of anticoagulant agents by attaching sulfate groups to silk fibroin.
Industry: Applied in the production of detergents, plasticizers, and other industrial chemicals.
Wirkmechanismus
Target of Action
Chlorosulfonic acid, also known as sulfurochloridic acid, primarily targets organic compounds . It is widely used as a sulfonating and chlorosulfonating agent, particularly for organic compounds . The primary role of these targets is to undergo chemical reactions that result in the formation of useful synthetic intermediates for various industries .
Mode of Action
Chlorosulfonic acid interacts with its targets through a process known as chlorosulfonation . In this process, the compound acts as an electrophile, reacting with aromatic compounds to produce sulfonyl chloride via a typical electrophilic aromatic substitution reaction . This reaction pathway is similar to a conventional sulfonation reaction .
Biochemical Pathways
The biochemical pathways affected by chlorosulfonic acid primarily involve the sulfonation and chlorosulfonation of organic compounds . The compound’s interaction with its targets leads to the formation of sulfonyl chloride, which can be used as an intermediate in various chemical reactions . These reactions can lead to the production of a wide range of products, including detergents and other chemical intermediates .
Pharmacokinetics
It’s important to note that chlorosulfonic acid is a distillable, colorless liquid which is hygroscopic . This means it can absorb moisture from the environment, which could potentially affect its concentration and thus its reactivity.
Result of Action
The primary molecular result of chlorosulfonic acid’s action is the production of sulfonyl chloride . This compound is a useful synthetic intermediate that can be used in various chemical reactions . On a cellular level, it’s important to note that chlorosulfonic acid is a powerful lachrymator, meaning it can cause severe eye and respiratory irritation .
Action Environment
The action of chlorosulfonic acid can be influenced by various environmental factors. For instance, the compound reacts violently with water to yield sulfuric acid and hydrogen chloride . This reaction is exothermic and can cause the mixture to heat up and potentially lead to a violent reaction . Therefore, it’s crucial to handle and store chlorosulfonic acid in a dry environment to prevent any unwanted reactions. Additionally, the compound can give rise to different products at different temperatures , indicating that temperature is another key environmental factor that can influence its action and efficacy.
Biochemische Analyse
Biochemical Properties
Chlorosulfonic acid is a highly reactive compound and reacts with a wide range of substances, including water, alcohols, and amines . It is used most widely for sulfating liquid long chain alcohols . The reaction is relatively simple and rapid and goes to completion through the loss of HCl .
Cellular Effects
The cellular effects of chlorosulfonic acid are not well-studied. Due to its high reactivity and corrosiveness, it is likely to have significant effects on cellular structures and processes if it comes into contact with them. It reacts violently with water and decomposes to hydrogen chloride and sulfuric acid mist in the presence of moist air , which could potentially cause damage to cells.
Molecular Mechanism
The molecular mechanism of chlorosulfonic acid involves its reaction with other compounds. For example, in the chlorosulfonation of benzene, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . The chloride acts as a leaving group, not the OH . This reaction is a typical electrophilic aromatic substitution reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, chlorosulfonic acid has been used to process carbon nanotubes into highly oriented and well-packed fibers . The acid is dissolved into chlorosulfonic acid and processed into aligned films; under optimized conditions, each film can be peeled and twisted into multiple discrete fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorosulfonic acid can be synthesized through several methods:
Reaction of Phosphorus Pentachloride with Sulfuric Acid: This method involves the reaction of phosphorus pentachloride with concentrated sulfuric acid, producing chlorosulfonic acid and phosphorus oxychloride.
Direct Action of Hydrochloric Acid on Sulfur Trioxide: This method involves the direct reaction of hydrochloric acid with sulfur trioxide.
Distillation of Oleum with Phosphorus Pentoxide: In this method, oleum is distilled with phosphorus pentoxide in a stream of hydrogen chloride gas.
Industrial Production Methods: The industrial synthesis of chlorosulfonic acid typically involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid. This process is highly exothermic and requires careful temperature control to maintain the reaction at 50-80°C .
Analyse Chemischer Reaktionen
Chlorosulfonic acid undergoes various types of chemical reactions:
Hydrolysis: Reacts violently with water to produce sulfuric acid and hydrogen chloride.
Sulfonation and Chlorosulfonation: Acts as a sulfonating and chlorosulfonating agent for organic compounds, particularly aromatic compounds.
Halogenation: Can function as a chlorinating agent for aromatic substrates at high temperatures.
Dehydration: Acts as a powerful dehydrating agent in various chemical reactions.
Common Reagents and Conditions:
Water: Hydrolysis reaction producing sulfuric acid and hydrogen chloride.
Aromatic Compounds: Undergo sulfonation and chlorosulfonation reactions.
High Temperatures: Required for halogenation reactions.
Major Products Formed:
Sulfuric Acid and Hydrogen Chloride: From hydrolysis.
Sulfonated and Chlorosulfonated Organic Compounds: From reactions with aromatic compounds.
Chlorinated Aromatic Compounds: From halogenation reactions.
Vergleich Mit ähnlichen Verbindungen
- Sulfuric Acid (H₂SO₄)
- Sulfuryl Chloride (SO₂Cl₂)
- Thionyl Chloride (SOCl₂)
Chlorosulfonic acid stands out due to its dual functionality as both a sulfonating and chlorosulfonating agent, making it a versatile reagent in various chemical processes .
Eigenschaften
IUPAC Name |
sulfurochloridic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHPWXDJESJLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHO3S, Array, ClSO3H | |
| Record name | CHLOROSULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5911 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chlorosulfonic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorosulfonic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029706 | |
| Record name | Chlorosulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5911 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorosulfuric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorosulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1393 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C | |
| Record name | CHLOROSULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5911 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction | |
| Record name | CHLOROSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75 | |
| Record name | CHLOROSULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5911 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.02 (AIR= 1), Relative vapor density (air = 1): 4.02 | |
| Record name | CHLOROSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133 | |
| Record name | CHLOROSULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5911 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorosulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1393 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS OR SLIGHTLY YELLOW LIQUID | |
CAS No. |
7790-94-5 | |
| Record name | CHLOROSULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5911 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorosulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorosulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorosulfonic acid | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/chlorosulfonic-acid-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Chlorosulfuric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorosulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorosulphuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9AXL1TJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-112 °F (USCG, 1999), -80 °C | |
| Record name | CHLOROSULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5911 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROSULFONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorosulfonic acid acts as a powerful sulfonating and chlorosulfonating agent with aromatic compounds. This reaction typically yields sulfonic acids and sulfonyl chlorides, which are valuable intermediates in the synthesis of various products like detergents, dyes, and pharmaceuticals []. The reaction often involves electrophilic aromatic substitution, where chlorosulfonic acid acts as an electrophile, attacking the electron-rich aromatic ring.
A: Chlorosulfonic acid, due to its strong acidic and dehydrating properties, can promote cyclization reactions by facilitating the formation of cyclic structures. This is particularly useful in synthesizing heterocyclic compounds, which are essential building blocks in many pharmaceuticals and agrochemicals [].
ANone: The molecular formula of chlorosulfonic acid is HSO3Cl, and its molecular weight is 116.52 g/mol.
A: Key spectroscopic features include strong infrared (IR) absorption bands associated with the S=O and S-O stretching vibrations, typically observed around 1100-1200 cm-1 and 800-900 cm-1, respectively []. Nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen and chlorine atoms in the molecule.
ANone: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing hydrogen chloride gas, a toxic and corrosive substance. Therefore, it should be handled with extreme care, using appropriate personal protective equipment and under well-ventilated conditions.
A: Chlorosulfonic acid's strong acidity makes it an effective catalyst in various organic reactions []. For instance, it can catalyze esterification reactions, where a carboxylic acid reacts with an alcohol to form an ester and water []. It also finds application in Friedel-Crafts reactions, promoting alkylation and acylation reactions of aromatic compounds.
A: While both are strong acids used in biodiesel synthesis, chlorosulfonic acid has shown unique advantages. Notably, it can catalyze both esterification and transesterification reactions, essential for processing feedstocks with high free fatty acid content, such as Jatropha curcas oil []. Interestingly, the use of chlorosulfonic acid in an ultrasonic-assisted process has demonstrated enhanced reaction kinetics and higher yields at relatively moderate temperatures and alcohol to oil molar ratios compared to traditional sulfuric acid catalyzed processes [].
A: Yes, researchers have explored immobilizing chlorosulfonic acid on solid supports to create heterogeneous catalysts. For instance, silica gel supported chlorosulfonic acid has been studied for the Beckmann rearrangement of cyclohexanone oxime to caprolactam []. This approach aims to overcome the drawbacks of using homogeneous chlorosulfonic acid, such as equipment corrosion and waste disposal challenges.
A: Density Functional Theory (DFT) calculations have been used to investigate chlorosulfonic acid's remarkable ability to exfoliate graphite, a process crucial for producing graphene []. The studies have focused on understanding the interaction between chlorosulfonic acid molecules and graphene layers. The findings suggest that charge transfer, facilitated by a good geometrical match between chlorosulfonic acid molecules and the carbon rings of graphene, plays a crucial role in the exfoliation process [].
A: Research on sulfated polysaccharides, like those derived from Angelica Sinensis [] and Astragalus [], indicates that the degree of substitution (DS), controlled by the amount of chlorosulfonic acid used during sulfation, significantly influences their biological properties. For instance, increasing the DS of Angelica Sinensis polysaccharides enhanced their ability to promote mouse splenocyte proliferation in vitro, highlighting the role of sulfation in modulating biological activity [].
A: Due to its highly reactive nature, formulating chlorosulfonic acid presents significant challenges. Direct use is often not feasible. Strategies often involve converting it into more stable derivatives, like sulfonyl chlorides or sulfonamides, which can be further formulated into suitable products depending on the intended application [].
ANone: Due to its hazardous nature, chlorosulfonic acid handling and use are subject to strict safety and environmental regulations. These may include regulations related to storage, transportation, handling, waste disposal, and emission control.
A: Several methods are employed to determine the DS, including elemental analysis to quantify the sulfur content, which directly correlates to the extent of sulfation [, , , ]. Other techniques, such as Fourier Transform Infrared (FTIR) spectroscopy [, ] and Nuclear Magnetic Resonance (NMR) spectroscopy [], can provide structural information confirming successful sulfation.
ANone: A suite of analytical techniques is often used, including:
- FTIR Spectroscopy: To identify functional groups, such as S=O and S-O, characteristic of sulfonic acid groups introduced by chlorosulfonic acid [, , , , ].
- NMR Spectroscopy: To elucidate the structure of modified materials and confirm the presence of sulfonic acid groups [, ].
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of elements in modified materials, particularly useful for confirming the presence of sulfur [].
- Thermogravimetric Analysis (TGA): To study the thermal stability of materials before and after modification with chlorosulfonic acid [].
ANone: Chlorosulfonic acid poses environmental risks due to its corrosive nature and the potential release of harmful byproducts like hydrogen chloride gas upon reaction with water. Responsible handling, use, and disposal are crucial to minimize its environmental impact. Research on sustainable alternatives and waste management strategies is essential to address these concerns.
A: Yes, several alternative sulfonating agents are available, each with its advantages and limitations. These include sulfur trioxide, sulfuric acid, fuming sulfuric acid (oleum), and sulfamic acid []. The choice of the most appropriate sulfonating agent depends on factors like the substrate's reactivity, desired selectivity, cost, and safety considerations.
ANone: Minimizing the environmental impact requires a multifaceted approach:
- Optimization of Reaction Conditions: Using the minimal required amount of chlorosulfonic acid, optimizing reaction conditions to minimize waste generation, and exploring continuous flow processes for enhanced efficiency [].
- Recycling and Recovery: Investigating methods for recovering and reusing chlorosulfonic acid or its byproducts to reduce waste generation [].
ANone: The diverse reactivity of chlorosulfonic acid has led to its use in various fields:
- Material Science: Modifying the surface properties of materials, like polymers, to enhance hydrophilicity or introduce functional groups for specific applications [, ].
- Polymer Chemistry: Synthesizing sulfonated polymers, including ion-exchange resins and proton exchange membranes for fuel cells [, , , ].
- Organic Chemistry: As a versatile reagent in synthesizing a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














